![molecular formula C24H25FN6O2 B2933558 2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 2034308-22-8](/img/structure/B2933558.png)
2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with several functional groups, including a piperazine ring, a pyridazine ring, and a fluorophenyl group. These functional groups could potentially confer a variety of chemical properties to the compound.
Synthesis Analysis
Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step reactions, including the formation of the piperazine and pyridazine rings, and the attachment of the fluorophenyl group.Molecular Structure Analysis
The molecular structure of the compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (cyclopenta, piperazine, and pyridazine) suggests a three-dimensional structure with potentially interesting chemical properties.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of the piperazine and pyridazine rings suggests that it might participate in reactions typical of these types of compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorophenyl group might make the compound more lipophilic, which could affect its solubility and reactivity.科学的研究の応用
Scientific Research Applications
Pharmacokinetics and Metabolism
Compounds with complex structures similar to the one mentioned are studied for their pharmacokinetics—how they are absorbed, distributed, metabolized, and excreted in the body. For example, the disposition and metabolism of novel compounds like venetoclax (ABT-199), an inhibitor targeting B-cell lymphoma-2 (Bcl-2) proteins, highlight the extensive hepatic metabolism and fecal excretion pathways, with minimal renal clearance (Liu et al., 2017). This research is crucial for understanding the drug's safety and efficacy profiles.
Therapeutic Target Identification
The search for new therapeutic targets often involves studying compounds with unique biological activity. Molecules are screened for their ability to interact with specific receptors, enzymes, or other proteins. For instance, the novel orexin receptor antagonist SB-649868, developed for treating insomnia, was extensively studied to understand its metabolic pathways, showing predominant fecal elimination and identifying unique metabolites (Renzulli et al., 2011). Such studies are vital for drug development and therapeutic application.
Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some fluorinated compounds can be hazardous due to the potential release of toxic fluoride ions.
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses.
Please note that this is a general analysis based on the structure of the compound and not on specific information about the compound itself. For a more accurate analysis, more information would be needed.
特性
IUPAC Name |
2-[1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-16(31-23(32)10-9-21(28-31)17-5-7-19(25)8-6-17)24(33)30-13-11-29(12-14-30)22-15-18-3-2-4-20(18)26-27-22/h5-10,15-16H,2-4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMEDJFRJTCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C3CCCC3=C2)N4C(=O)C=CC(=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

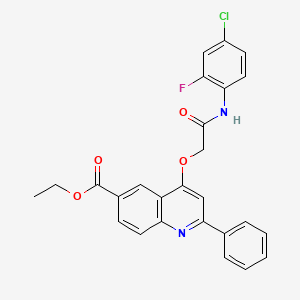
![2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933479.png)
![N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2933481.png)
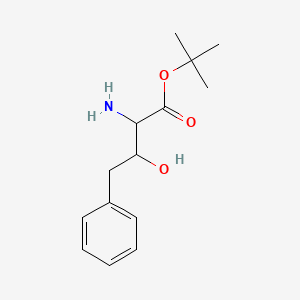
![3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933483.png)
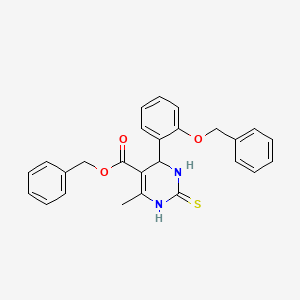
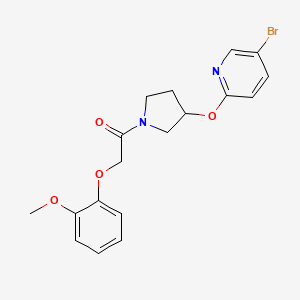
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)
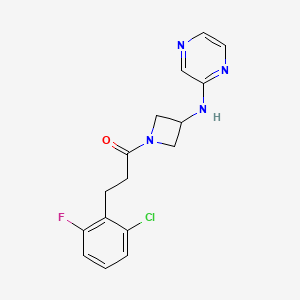

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)
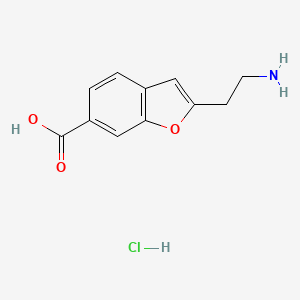
![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)